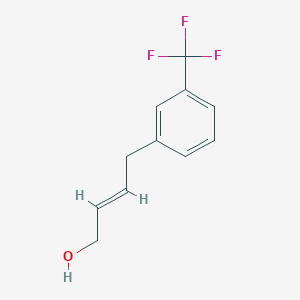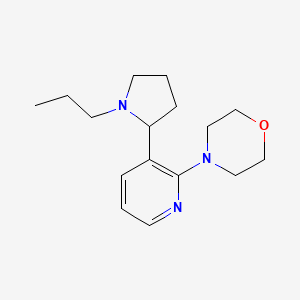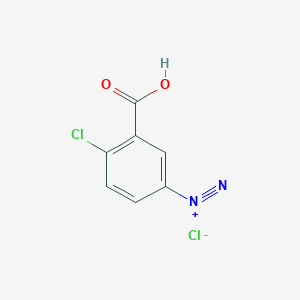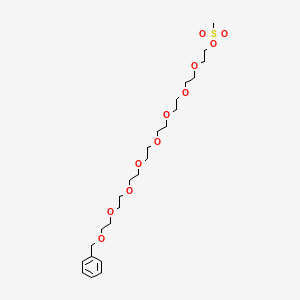
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and allyl alcohol.
Reaction Conditions: The key step involves a Wittig reaction, where the aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with a phosphonium ylide derived from allyl alcohol. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反应分析
Types of Reactions
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(trifluoromethyl)phenyl)but-2-en-1-one.
Reduction: Formation of 4-(3-(trifluoromethyl)phenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(3-(trifluoromethyl)phenyl)butan-2-ol: Similar structure but with a saturated carbon chain.
4-(3-(trifluoromethyl)phenyl)but-2-ene: Similar structure but without the hydroxyl group.
Uniqueness
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
(E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+ |
InChI 键 |
ICIORZXATUNQRY-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CO |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)








amino]-4-fluoro-](/img/structure/B11825541.png)

![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)

![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)
